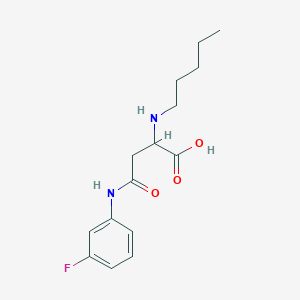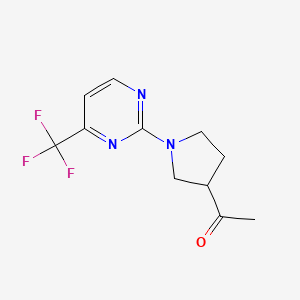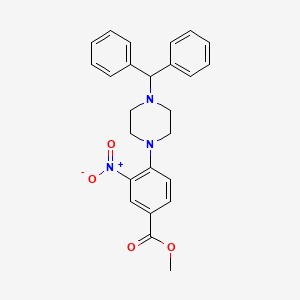
Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzhydryl piperazine . Benzhydryl piperazines are a class of compounds that contain a piperazine ring, which is a heterocyclic ring containing two nitrogen atoms and four carbon atoms . They also contain a benzhydryl moiety, which is a part of the molecule made up of two phenyl groups attached to the same carbon .
Molecular Structure Analysis
The molecular structure of similar compounds, such as (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, consists of a piperazine ring attached to a benzhydryl group and a pyrazole ring . The exact structure of “Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate” would depend on the positions of the nitro group and the carboxylate group.Chemical Reactions Analysis
The chemical reactions involving benzhydryl piperazines can vary widely depending on the specific compound and the conditions. For example, they can undergo reactions such as cyclization, the Ugi reaction, and ring opening of aziridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, have a molecular formula of C23H26N4O and an average mass of 374.479 Da .Wissenschaftliche Forschungsanwendungen
1. Biochemical Interactions and Mechanisms
- Hemoglobin Adduct Characterization : A study characterized hemoglobin adducts from a metabolite of 4,4'-Methylenedianiline (MDA), indicating that extrahepatic peroxidative metabolism is a significant pathway for the bioactivation of MDA, possibly leading to genotoxic intermediates. This study underlines the potential of hemoglobin adduct analysis for identifying reactive intermediates in vivo (Kautiainen, Wachtmeister, & Ehrenberg, 1998).
2. Pharmacokinetics and Drug Metabolism
- Drug Metabolism in Rats : Research on isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines metabolized in rats to the corresponding benzoic acids highlights the complexities of drug metabolism and potential detoxication pathways. This study could provide insights into similar compounds' metabolic pathways (Schweinsberg, Döring, Kouros, & Rieth, 1979).
- Pharmacokinetic Studies : The study on the pharmacokinetics of nicardipine hydrochloride in dogs using deuterium labelled compounds underlines the importance of understanding the enzyme saturation phenomenon and drug metabolism kinetics, which can be relevant for structurally related compounds (Higuchi & Shiobara, 1980).
3. Toxicology and Safety Studies
- Mutagenic Effects Study : A study on 3-Methyl-4-nitrophenol, a metabolite of fenitrothion-containing pesticides, presents the mutagenic effects on the somatic cells of mice. Such studies are crucial for understanding the safety and potential risks associated with chemical exposure (Nehéz, Huszta, Mazzag, & Berencsi, 1985).
4. Drug Interaction and Receptor Studies
- Receptor Interaction Studies : Research on benzylpiperazine derivatives and their effects on the neurotoxicity of 3,4-methylenedioxymethamphetamine in rat brain sheds light on potential neuropharmacological effects and interactions, which could be relevant for compounds with similar structures or functionalities (Hashimoto, Maeda, & Goromaru, 1992).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, benzhydryl piperazines have shown a wide range of biological and pharmaceutical activity , suggesting potential for further development as therapeutic agents.
Eigenschaften
IUPAC Name |
methyl 4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-32-25(29)21-12-13-22(23(18-21)28(30)31)26-14-16-27(17-15-26)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRJPRLZDREQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B2479688.png)


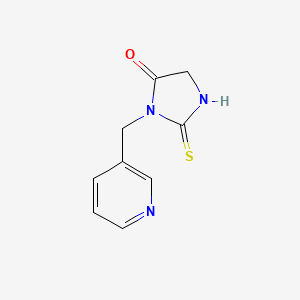
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479694.png)
![6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479695.png)

![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2479700.png)

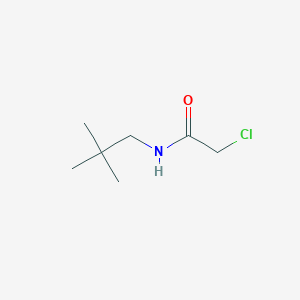
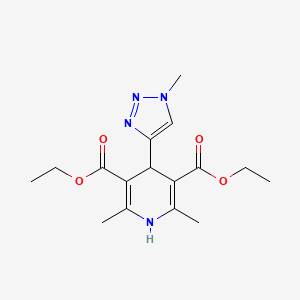
![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2479707.png)
